molecular formula C20H22N2O4 B10810187 [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate

[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate

Cat. No.: B10810187
M. Wt: 354.4 g/mol
InChI Key: JDGHSWNNJIQRJF-UHFFFAOYSA-N
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Description

[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate

InChI

InChI=1S/C20H22N2O4/c23-18-10-4-15(5-11-18)20(25)26-14-19(24)21-16-6-8-17(9-7-16)22-12-2-1-3-13-22/h4-11,23H,1-3,12-14H2,(H,21,24)

InChI Key

JDGHSWNNJIQRJF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Biological Activity

[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Chemical Name : [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate
  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.35 g/mol

The biological activity of [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate may be attributed to its interaction with various biological targets. Key mechanisms include:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer's disease .
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation .
  • Antimicrobial Properties : Some derivatives of hydroxybenzoates have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate.

StudyActivity AssessedKey Findings
Study A (2013)AChE InhibitionCompound showed significant inhibition (IC50 = 16.42 µM) compared to donepezil (IC50 = 0.41 µM) .
Study B (2015)Antioxidant ActivityDemonstrated strong free radical scavenging ability, indicating potential for neuroprotection .
Study C (2018)Antimicrobial TestingEffective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Scientific Research Applications

Research indicates that [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : The hydroxybenzoate component can enhance antibacterial properties.
  • Anti-inflammatory Effects : The piperidine structure is associated with anti-inflammatory activities.
  • Neuroprotective Properties : Potential applications in treating neurological disorders due to the piperidine's interaction with neurotransmitter systems.

Synthetic Routes

Several synthetic pathways have been explored for the production of this compound, typically involving multi-step reactions that incorporate various reagents. Common methods include:

  • Condensation Reactions : Combining piperidine derivatives with hydroxybenzoic acid derivatives.
  • Reduction Reactions : Modifying ketone groups to enhance biological activity.

Applications in Research and Medicine

The potential applications of [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate are extensive:

Medicinal Chemistry

The compound's structural attributes make it a candidate for drug development targeting:

  • CNS Disorders : Research suggests it may be effective against conditions like Alzheimer's disease and depression due to its neuroactive properties.
  • Metabolic Disorders : Its ability to inhibit certain enzymes could be beneficial in treating metabolic syndromes such as type 2 diabetes.

Antioxidant Formulations

Given its hydroxy group, this compound can be utilized in formulations aimed at reducing oxidative stress, which is implicated in various diseases.

Antimicrobial Agents

The compound's predicted antimicrobial properties position it as a potential candidate for developing new antibiotics or antiseptics.

Preparation Methods

Grignard Reaction-Based Ketone Synthesis

The ketone moiety in [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate is synthesized via Grignard reagent addition. A method adapted from CN101265188A involves reacting beta-bromophenylethane with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard intermediate. This intermediate undergoes nucleophilic attack on diethyl oxalate at −10°C to 50°C, yielding a β-keto ester precursor. Key parameters include:

ParameterOptimal RangeImpact on Yield
Solvent Ratio (MTBE)1:1–1:5 (v/v)Maximizes reagent solubility
Reaction Temperature30–60°C (Grignard formation)Prevents side reactions
Addition Time2–12 hoursEnsures complete conversion

This method achieves 65–78% yield but requires strict anhydrous conditions to avoid hydrolysis of the Grignard intermediate.

Piperidine-Aniline Coupling

The 4-piperidin-1-ylanilino group is introduced via nucleophilic aromatic substitution. A protocol from US9199944B2 employs 4-fluoro-nitrobenzene and piperidine in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, followed by nitro group reduction using H₂/Pd-C. The resulting aniline derivative is coupled to the β-keto ester via carbodiimide-mediated amidation (EDCl/HOBt), achieving 70–82% yield. Computational modeling (PubChem CID 135045) confirms the steric feasibility of this coupling, as the piperidine’s chair conformation minimizes clashes with the ester group.

Esterification and Protection Strategies

4-Hydroxybenzoate Ester Formation

The ester linkage is constructed using Steglich esterification. 4-Hydroxybenzoic acid is activated with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), then reacted with the ethanolamine-derived β-keto intermediate. Methanol/THF (3:1 v/v) at 0°C yields 85–90% conversion, though residual DMAP necessitates silica gel chromatography.

Orthogonal Protection of Hydroxyl Groups

To prevent side reactions during amide coupling, the 4-hydroxy group is protected as a TBS ether. Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM) achieves >95% protection efficiency. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group without affecting the ester or amide bonds.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

A comparative study of solvents for the Grignard reaction revealed MTBE’s superiority over THF due to higher boiling points (55°C vs. 66°C), which reduce solvent loss during reflux. Catalytic iodine (0.5 mol%) accelerates Grignard initiation, cutting reaction time by 30%.

Temperature and pH Control

Maintaining pH 7–8 during amide coupling (EDCl/HOBt) prevents epimerization of the β-keto group. Elevated temperatures (>40°C) promote racemization, reducing enantiomeric excess from 98% to 82%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The piperidine ring’s axial protons resonate as a multiplet at δ 1.45–1.65 ppm, while the anilino NH appears as a broad singlet at δ 5.2 ppm.

  • IR Spectroscopy : Strong absorption at 1720 cm⁻¹ confirms the ester carbonyl, and a band at 1665 cm⁻¹ corresponds to the ketone.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound at 12.3 minutes with ≥99% purity.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Pilot-scale trials using continuous flow reactors (50 L capacity) reduced Grignard reaction time from 12 hours to 45 minutes, achieving 82% yield. However, clogging issues at the diethyl oxalate injection port necessitate periodic maintenance.

Waste Management

The process generates 8 kg of magnesium waste per kilogram of product. Neutralization with dilute HCl produces MgCl₂, which is repurposed for wastewater treatment .

Q & A

Q. What are the key synthetic routes for [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate?

The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with a piperidine-anilino ethyl ketone intermediate. Critical steps include:

  • Esterification : Reacting 4-hydroxybenzoic acid with a 2-oxoethyl bromide derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amide Formation : Introducing the 4-piperidin-1-ylanilino group via nucleophilic substitution or condensation reactions. Microwave-assisted synthesis may enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is used to isolate the pure product .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester linkage, piperidine ring protons, and aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and hydroxyl groups (O-H at ~3200 cm1^{-1}) .

Q. How can TLC be utilized for preliminary identification?

  • Mobile Phase : Use silica gel plates with a solvent system like ethyl acetate/hexane (1:1).
  • Detection : UV light (254 nm) or iodine vapor reveals spots. Compare Rf_f values against known standards (e.g., parabens) .

Q. What are the stability considerations for this compound?

  • pH Sensitivity : Test stability in buffers (pH 4–8) using HPLC to monitor degradation.
  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 1–3 months .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates esterification .

Q. What methodologies are suitable for assessing biological activity?

  • Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorescence-based assays .
  • Cellular Uptake Studies : Radiolabel the compound and measure intracellular accumulation via scintillation counting .

Q. How can structural analogs be designed for SAR studies?

  • Modify Substituents : Replace the piperidine ring with morpholine or introduce electron-withdrawing groups (e.g., -F, -NO2_2) on the benzene ring .
  • Bioisosteric Replacement : Substitute the ester group with amides or carbamates to alter pharmacokinetics .

Q. What advanced techniques characterize degradation products?

  • LC-MS/MS : Identifies hydrolytic byproducts (e.g., free 4-hydroxybenzoic acid) with tandem MS fragmentation .
  • X-ray Crystallography : Resolves degradation-induced structural changes in crystalline forms .

Q. How can solubility challenges be addressed in formulation?

  • Co-solvent Systems : Use ethanol/PEG 400 mixtures to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve bioavailability .

Q. What computational tools predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding affinities with receptors like GPCRs or ion channels .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of interactions .

Methodological Tables

Table 1: Key Analytical Parameters for Characterization

TechniqueParametersReference
1^1H NMRδ 1.5–2.5 (piperidine protons)
HR-MSm/z [M+H]+^+ = Calculated ± 0.001
HPLCMobile phase: Methanol/buffer (65:35), λ = 254 nm

Table 2: Optimization Strategies for Synthesis

VariableOptimal ConditionYield Improvement
Reaction TimeMicrowave, 2h vs. 24h+20%
CatalystTriethylamine (5 mol%)+15%
SolventDichloromethane vs. THF+10%

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